molecular formula C9H15N3 B15273364 N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine

N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B15273364
M. Wt: 165.24 g/mol
InChI Key: DTDJQFYUBPGIAD-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and an ethyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where the cyclopropylmethyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-one, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-1H-pyrazol-4-amine
  • N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-3-amine
  • N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-5-amine

Uniqueness

N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine is unique due to the specific positioning of the cyclopropylmethyl and ethyl groups on the pyrazole ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-ethylpyrazol-4-amine

InChI

InChI=1S/C9H15N3/c1-2-12-7-9(6-11-12)10-5-8-3-4-8/h6-8,10H,2-5H2,1H3

InChI Key

DTDJQFYUBPGIAD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2CC2

Origin of Product

United States

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